molecular formula C12H13N3O2 B11386293 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

Cat. No.: B11386293
M. Wt: 231.25 g/mol
InChI Key: MAEPWVYJRRJELS-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 4-position of the oxadiazole ring and a methyl group at the 3-position of the benzamide moiety.

Preparation Methods

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide can be compared with other similar compounds, such as:

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: This compound has a methoxy group at the 4-position of the benzamide moiety, which may result in different chemical and biological properties.

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide: This compound contains a benzofuran ring, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide

InChI

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

MAEPWVYJRRJELS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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